3-Methylfluoranthene

Carcinogenicity Toxicology Comparative Bioassay

3-Methylfluoranthene (CAS 1706-01-0) is essential for probing methyl-group position-dependent organotropism in PAH carcinogenesis. Unlike fluoranthene or 2-methylfluoranthene, it is metabolically activated via side-chain hydroxylation (3-hydroxymethylfluoranthene), fails to induce lung tumors, and acts as a liver-specific initiator—making it an indispensable negative control and pathway-specific probe. Ensure identity-matched results for environmental toxicology and analytical method validation.

Molecular Formula C17H12
Molecular Weight 216.28 g/mol
CAS No. 1706-01-0
Cat. No. B047718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylfluoranthene
CAS1706-01-0
Synonyms3-methylfluoranthene
Molecular FormulaC17H12
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43
InChIInChI=1S/C17H12/c1-11-9-10-16-14-6-3-2-5-13(14)15-8-4-7-12(11)17(15)16/h2-10H,1H3
InChIKeyXHJKUHDKEFRGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylfluoranthene (CAS 1706-01-0): Procurement-Grade Overview for Environmental and Toxicological Research


3-Methylfluoranthene (CAS 1706-01-0) is a monomethylated derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene, characterized by a single methyl group substituted at the 3-position of the fluoranthene backbone . This structural modification distinguishes it from its parent compound and other methylated isomers (e.g., 2-methylfluoranthene), leading to quantifiably different biological activities and physicochemical properties that are critical for targeted research applications [1]. As a priority environmental pollutant identified in complex mixtures such as tobacco smoke and fossil fuel combustion products, its procurement for analytical and mechanistic studies requires precise understanding of these differentiated characteristics [2].

Why 3-Methylfluoranthene Cannot Be Substituted by Fluoranthene or Other Methyl Isomers in Critical Assays


Interchanging 3-methylfluoranthene with its parent compound (fluoranthene) or its 2-methyl isomer is scientifically invalid due to profound differences in metabolic activation pathways, target organ specificity, and tumorigenic potency. Specifically, 3-methylfluoranthene undergoes a distinct metabolic activation route, primarily yielding 3-hydroxymethylfluoranthene as its major proximate mutagen, a pathway that diverges sharply from both fluoranthene and 2-methylfluoranthene [1]. This differential metabolism translates directly to divergent biological outcomes: while fluoranthene and 2-methylfluoranthene are potent inducers of lung tumors in neonatal mouse models, 3-methylfluoranthene demonstrates a unique profile by failing to induce a statistically significant incidence of lung tumors, instead exhibiting activity confined primarily to liver tumor initiation in male mice [2]. The evidence below quantifies these critical differentiations, demonstrating why assay selection and data interpretation hinge on compound-specific identity.

3-Methylfluoranthene: Quantitative Evidence for Scientific Selection Over Analogs


Divergent Lung Tumorigenicity: A Clear Differentiator from Fluoranthene and 2-Methylfluoranthene

A comparative newborn CD-1 mouse bioassay directly quantified the tumorigenic activity of 3-methylfluoranthene (3-MeFA) against its parent compound, fluoranthene (FA), and its isomer, 2-methylfluoranthene (2-MeFA). At an equivalent dose of 17.3 µmol, 3-MeFA was uniquely non-tumorigenic in the lung, while both FA and 2-MeFA induced significant lung tumor multiplicity [1]. The relative tumorigenic potency in liver followed the rank order FA ≥ 2-MeFA >> 3-MeFA, highlighting the dramatically attenuated overall activity of 3-MeFA in this model [1].

Carcinogenicity Toxicology Comparative Bioassay

Unique Metabolic Activation Pathway Diverges from Fluoranthene and 2-Methylfluoranthene

In vitro metabolism studies with Aroclor-induced rat liver homogenate identified that the major proximate mutagen for 3-methylfluoranthene is 3-hydroxymethylfluoranthene. This is in contrast to fluoranthene, which is activated via a dihydrodiol pathway (2,3-dihydro-2,3-dihydroxyfluoranthene), and 2-methylfluoranthene, which also relies on a dihydrodiol (4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene) for mutagenicity [1]. Quantitative comparison of metabolites demonstrated that 3-hydroxymethylfluoranthene was a more powerful mutagen than the metabolites of fluoranthene [1].

Metabolism Mutagenicity Genotoxicity

Increased Lipophilicity and Bioaccumulation Potential Relative to Parent Fluoranthene

The addition of a methyl group at the 3-position significantly increases the compound's lipophilicity. Predicted logP (octanol-water partition coefficient) for 3-methylfluoranthene is 5.63, compared to an experimental logP of 5.16 for the parent fluoranthene . This increase translates to a predicted bioconcentration factor (BCF) of 7658.61, indicating a high potential for bioaccumulation .

Physicochemical Properties Environmental Fate Bioaccumulation

Optimal Scientific and Industrial Application Scenarios for 3-Methylfluoranthene


Structure-Activity Relationship (SAR) Studies on PAH Carcinogenicity

3-Methylfluoranthene is an essential tool in comparative carcinogenesis studies. Its unique profile—lack of lung tumorigenicity and lower liver tumor potency compared to its 2-methyl isomer and parent compound [1]—makes it a critical negative control for lung-specific effects and a key probe for understanding how methylation at different positions alters the organotropism of PAH-induced cancer. Researchers can use this compound to dissect the mechanistic basis of target organ specificity in PAH carcinogenesis.

Metabolic Activation and DNA Adduct Formation Studies

The distinct metabolic activation pathway of 3-methylfluoranthene, which proceeds via 3-hydroxymethylfluoranthene rather than a dihydrodiol [1], makes it a specialized probe for studying side-chain hydroxylation as a route to DNA-reactive intermediates. This is particularly relevant for investigations into the role of benzylic hydroxylation in the genotoxicity of alkylated PAHs, a pathway that is not well-represented by other common fluoranthene derivatives.

Environmental Analytical Method Development and Validation

As a known environmental pollutant with specific physicochemical properties (e.g., higher logP than fluoranthene [1]), 3-methylfluoranthene serves as a target analyte in the development and validation of analytical methods for complex environmental matrices. Its distinct chromatographic retention and spectral characteristics are valuable for optimizing separation and detection protocols for isomeric methylfluoranthenes in samples such as air particulates, sediments, and tobacco smoke condensates.

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